1-Benzylpiperidine-2,5-dicarboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzylpiperidine-2,5-dicarboxylic Acid is a compound that belongs to the piperidine family, which is characterized by a six-membered ring containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids
Vorbereitungsmethoden
The synthesis of 1-Benzylpiperidine-2,5-dicarboxylic Acid can be achieved through several routes. One common method involves the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched 2,5-disubstituted piperidines . Industrial production methods often involve the use of high-pressure hydrogenation and cyclization reactions to achieve the desired product in good yields .
Analyse Chemischer Reaktionen
1-Benzylpiperidine-2,5-dicarboxylic Acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound to its corresponding alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-Benzylpiperidine-2,5-dicarboxylic Acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Benzylpiperidine-2,5-dicarboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation . This interaction can lead to various biological effects, depending on the specific pathway involved.
Vergleich Mit ähnlichen Verbindungen
1-Benzylpiperidine-2,5-dicarboxylic Acid can be compared to other piperidine derivatives, such as:
2,2’-Bipyridine-5,5’-dicarboxylic Acid: This compound is used in coordination chemistry and has similar structural features but different applications.
Pyridine-2,5-dicarboxylic Acid: Known for its antimicrobial and cytotoxic effects, this compound has distinct biological activities compared to this compound.
Neodymium-based Metal-Organic Frameworks: These frameworks use similar dicarboxylic acid linkers but are applied in areas like carbon dioxide reduction.
Eigenschaften
Molekularformel |
C14H17NO4 |
---|---|
Molekulargewicht |
263.29 g/mol |
IUPAC-Name |
1-benzylpiperidine-2,5-dicarboxylic acid |
InChI |
InChI=1S/C14H17NO4/c16-13(17)11-6-7-12(14(18)19)15(9-11)8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,16,17)(H,18,19) |
InChI-Schlüssel |
UHEIZKYIRFKAPY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(N(CC1C(=O)O)CC2=CC=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.